(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that features a brominated thiophene ring and a pyrazole moiety connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-bromothiophene with pyrazole derivatives. One common method includes the use of 3-bromothiophene-2-carboxylic acid as a starting material, which is then reacted with hydrazine derivatives under specific conditions to form the pyrazole ring . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBT (1-hydroxybenzotriazole) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid, while substitution of the bromine atom can yield (3-Aminothiophen-2-yl)(1H-pyrazol-4-yl)methanol .
Scientific Research Applications
Chemistry
In chemistry, (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The pyrazole moiety is known for its biological activity, and the brominated thiophene ring can enhance the compound’s binding affinity to biological targets .
Industry
In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The brominated thiophene ring can enhance these interactions by providing additional binding sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and brominated thiophenes, such as:
- (3-Bromothiophen-2-yl)(1H-pyrazol-3-yl)methanol
- (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
- (3-Bromothiophen-2-yl)(1H-pyrazol-5-yl)methanol
Uniqueness
What sets (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol apart is its specific combination of a brominated thiophene ring and a pyrazole moiety. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C8H7BrN2OS |
---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
(3-bromothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7BrN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11) |
InChI Key |
RDBCIBYJAVKQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.